6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol
Overview
Description
“6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol” is a chemical compound with the molecular formula C16H21N3O4 . It is a member of quinazolines .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C16H21N3O4 . It includes a quinazoline core, which is a type of heterocyclic compound, and various functional groups attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Unfortunately, specific information about the physical and chemical properties of this compound is not available from the sources I found .Scientific Research Applications
Synthesis and Characterization
Research by Yan and Ouyang (2013) details the synthesis and characterization of quinazoline derivatives similar to 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol. These compounds were synthesized using a process involving cyclization and etheration, and their structures were characterized through IR, 1H NMR, 13C NMR, MS, and elemental analysis. The study contributes to understanding the synthesis routes and structural properties of such compounds (Yan & Ouyang, 2013).
Antitumor Applications
Hour et al. (2013) demonstrated that a compound structurally related to 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol, named HMJ38, is a potent anti-tubulin agent. This study provides insights into the development of such compounds as potential anti-cancer agents, exploring their mechanisms of action against cancer cells (Hour et al., 2013).
Role as Phosphodiesterase Inhibitors
Research by Schwan et al. (2014) on phosphodiesterase 10A (PDE10A) inhibitors, which are structurally similar to 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol, explored the relationship between molecular structure and binding properties. This study is significant in understanding the potential of such compounds as positron emission tomography (PET) ligands and their selectivity and affinity toward PDE10A (Schwan et al., 2014).
Antimalarial Activity
Mizukawa et al. (2021) investigated the antimalarial activity of quinazoline derivatives, including compounds similar to 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol. They identified a compound with promising antimalarial drug lead properties, demonstrating the potential of such compounds in treating malaria (Mizukawa et al., 2021).
Potential in Tubulin Polymerization Inhibition
Wang et al. (2014) studied the modification of the quinazoline structure, akin to 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol, to produce compounds that inhibit tubulin polymerization. These compounds, targeting the colchicine site, showed significant in vitro cytotoxic activity and substantial inhibition of tubulin assembly, indicating their potential as antitumor agents (Wang et al., 2014).
properties
IUPAC Name |
6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-22-13-9-11-12(17-16(21)18-15(11)20)10-14(13)23-8-4-7-19-5-2-3-6-19/h9-10H,2-8H2,1H3,(H2,17,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBLLKGGXRMCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OCCCN3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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